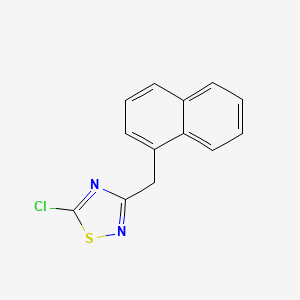

![molecular formula C10H9ClN2OS B6340681 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-71-5](/img/structure/B6340681.png)

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole (5-Cl-3-MPMT) is an organic compound belonging to the family of thiadiazoles. It is a versatile molecule with a range of potential applications in the field of medicinal chemistry and drug discovery. 5-Cl-3-MPMT has been studied extensively in the context of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

作用机制

Target of Action

The primary targets of 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the phosphorylation of PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key player in intracellular signaling .

Biochemical Pathways

The affected pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . By inhibiting the generation of PIP3, the compound prevents the activation of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Result of Action

The inhibition of the PI3K/Akt signaling pathway can lead to a decrease in cell proliferation and survival, making 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole a potential candidate for cancer treatment .

实验室实验的优点和局限性

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has high yields and purity. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is not as potent as some other thiadiazole-based drugs, and it may not be suitable for use in long-term studies due to its short half-life.

未来方向

There are several potential future directions for 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole research. It could be further studied to better understand its mechanism of action and the biochemical and physiological effects it has on different biological systems. Additionally, it could be used to develop new thiadiazole-based drugs with improved potency and longer half-lives. Finally, it could be studied in combination with other drugs to determine if it could be used to enhance the effects of existing drugs.

合成方法

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole can be synthesized using a variety of methods. The most common method is a two-step reaction involving the alkylation of 2-methoxyphenylmethyl chloride with 5-chloro-1,2,4-thiadiazole in the presence of a base catalyst. This reaction yields 5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole in high yields (up to 90%) and with high purity. Other methods of synthesis have also been developed, such as the use of a palladium-catalyzed reaction, but these methods are not as efficient as the two-step reaction.

科学研究应用

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole has been studied extensively in the context of its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of thiadiazole-based drugs, as well as to investigate the biochemical and physiological effects of thiadiazole-based drugs. It has also been used in laboratory experiments to study the effects of thiadiazole-based drugs on various biological systems, including cell cultures and animal models.

属性

IUPAC Name |

5-chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-8-5-3-2-4-7(8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYIXTRKPZXOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

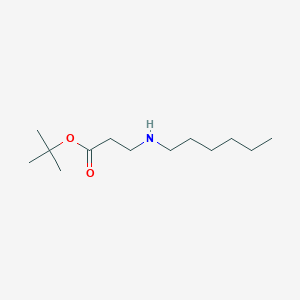

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340611.png)

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)

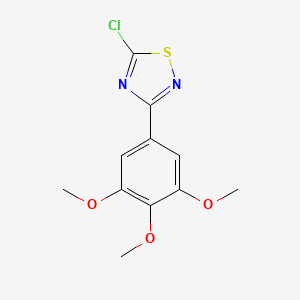

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)